N-[(2-chlorophenyl)methyl]-2-{[2-(2-methoxyphenoxy)ethyl]amino}acetamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-2-{[2-(2-methoxyphenoxy)ethyl]amino}acetamide is an organic compound with a complex structure that includes a chlorophenyl group, a methoxyphenoxy group, and an aminoacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-{[2-(2-methoxyphenoxy)ethyl]amino}acetamide typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with a suitable amine to form the chlorophenyl intermediate.
Introduction of the Methoxyphenoxy Group: The intermediate is then reacted with 2-(2-methoxyphenoxy)ethylamine under controlled conditions to introduce the methoxyphenoxy group.
Formation of the Final Compound: The final step involves the acylation of the intermediate with acetic anhydride or a similar reagent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-{[2-(2-methoxyphenoxy)ethyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-2-{[2-(2-methoxyphenoxy)ethyl]amino}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-{[2-(2-methoxyphenoxy)ethyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Chloroacetanilide: Shares the chlorophenyl group but lacks the methoxyphenoxy and aminoacetamide groups.
N-(2-chlorobenzyl)acetamide: Similar structure but lacks the methoxyphenoxy group.
Phenoxyacetamide Derivatives: Compounds with similar phenoxyacetamide structures but different substituents.
Uniqueness
N-[(2-chlorophenyl)methyl]-2-{[2-(2-methoxyphenoxy)ethyl]amino}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H21ClN2O3 |
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Molecular Weight |
348.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-(2-methoxyphenoxy)ethylamino]acetamide |
InChI |
InChI=1S/C18H21ClN2O3/c1-23-16-8-4-5-9-17(16)24-11-10-20-13-18(22)21-12-14-6-2-3-7-15(14)19/h2-9,20H,10-13H2,1H3,(H,21,22) |
InChI Key |
LBUDUHFNTYECDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(=O)NCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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